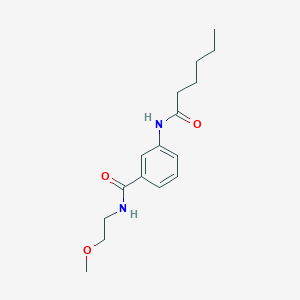
3-(hexanoylamino)-N-(2-methoxyethyl)benzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives, including structures similar to 3-(hexanoylamino)-N-(2-methoxyethyl)benzamide, often involves the acylation of secondary benzamides with aldehydes and intramolecular cyclization techniques. Such methods lead to the efficient synthesis of complex molecular architectures (Sharma et al., 2012). Additionally, the synthesis of N-benzyl derivatives from substituted anilinopropanamides through uncatalyzed amine exchange reactions represents another relevant method, indicating the versatility of approaches for constructing benzamide frameworks (Nnamonu et al., 2013).
Molecular Structure Analysis
Detailed molecular structure analysis of benzamide derivatives, akin to 3-(hexanoylamino)-N-(2-methoxyethyl)benzamide, demonstrates their crystallization in specific systems and the agreement between experimental and theoretical geometrical parameters. For instance, a novel benzamide analyzed through X-ray diffraction and DFT calculations revealed insights into its crystalline system and molecular geometry, showing the critical role of theoretical and experimental methods in understanding molecular structures (Demir et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving benzamides can lead to the formation of various biologically active compounds. Studies on the oxidative acylation of benzamides with aldehydes followed by cyclization highlight the potential for creating pharmacologically relevant structures (Sharma et al., 2012). The ability to undergo nucleophilic displacement reactions further demonstrates the chemical versatility of benzamide derivatives (Al-Radhi et al., 1971).
Physical Properties Analysis
The physical properties of benzamide derivatives are closely related to their molecular structure. For example, the analysis of crystal structures can reveal how molecular packing, hydrogen bonding, and other intermolecular interactions influence the physical state and stability of these compounds (Sagar et al., 2018).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, such as reactivity, stability, and interaction with biological molecules, are essential for their potential applications. Studies on the synthesis and structural characterization of novel methoxyamino derivatives provide insights into acid-base and redox behaviors, highlighting the importance of functional groups in determining chemical properties (Bem et al., 2018).
Wissenschaftliche Forschungsanwendungen
Supramolecular Structures
Research on related benzamide derivatives has revealed their ability to form novel supramolecular structures. For instance, studies on N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide have demonstrated the formation of π-stacked rods encased in triply helical networks of hydrogen bonds. This unique structural organization suggests potential applications in the development of new materials with specific optical or electrical properties, indicative of a path for similar applications of 3-(hexanoylamino)-N-(2-methoxyethyl)benzamide (Lightfoot et al., 1999).
Antimicrobial Activities
Another area of significant interest is the antimicrobial properties of benzamide derivatives. Research on a new class of benzamide derivatives has shown significant in vitro antimicrobial efficacy, suggesting that modifications of the benzamide core can lead to compounds with potent antibacterial and antifungal activities. This opens up possibilities for the development of new antimicrobial agents from benzamide derivatives, including 3-(hexanoylamino)-N-(2-methoxyethyl)benzamide (Priya et al., 2006).
Contributions to Materials Science
Benzamide derivatives have also been explored for their contributions to materials science, particularly in the development of ligands for catalysis. For example, research into phosphine ligands with tert-butylmethylphosphino groups has showcased their utility in catalyzing asymmetric hydrogenations, suggesting that structurally related benzamide compounds could serve as precursors or ligands in catalytic processes, offering new routes to chiral synthesis (Imamoto et al., 2012).
Eigenschaften
IUPAC Name |
3-(hexanoylamino)-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-3-4-5-9-15(19)18-14-8-6-7-13(12-14)16(20)17-10-11-21-2/h6-8,12H,3-5,9-11H2,1-2H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPAARMSNZYTIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=CC(=C1)C(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(hexanoylamino)-N-(2-methoxyethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3,4-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4578839.png)
![N-[2-(2-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B4578847.png)
![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4578861.png)
![1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4578869.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4578871.png)

![3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4578878.png)

![1-[(4-bromo-3-methylphenoxy)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4578881.png)
![N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4578884.png)
![2-[(3-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4578902.png)
![5-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4578911.png)
![2-[(2,6-dichlorobenzyl)thio]-3-ethyl-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4578928.png)
![5-(4-chlorophenyl)-2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4578932.png)